

A Comparative Spectroscopic Analysis of 2-Ethyl-5-methylphenol and Its Isomeric Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethyl-5-methylphenol**

Cat. No.: **B1664077**

[Get Quote](#)

A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of **2-Ethyl-5-methylphenol** and its key derivatives. This guide provides a comparative analysis of their ^1H NMR, ^{13}C NMR, IR, Mass, and UV-Vis spectra, supported by experimental data and detailed methodologies.

This guide offers an objective comparison of the spectroscopic properties of **2-Ethyl-5-methylphenol** and its structurally related isomers: 2-ethyl-4-methylphenol, 4-ethyl-2-methylphenol, and 2,5-dimethylphenol. Understanding the distinct spectral features of these closely related phenolic compounds is crucial for their unambiguous identification, characterization, and quality control in various research and development applications, including drug discovery and materials science. The subtle shifts in the position and substitution patterns of the ethyl and methyl groups on the phenol ring give rise to unique spectroscopic fingerprints, which are systematically presented and analyzed in this document.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ^1H Nuclear Magnetic Resonance (NMR), ^{13}C NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for **2-Ethyl-5-methylphenol** and its selected derivatives.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Ar-H	-OH	-CH ₂ - (Ethyl)	-CH ₃ (Ethyl)	Ar-CH ₃
2-Ethyl-5-methylphenol	~6.6-7.0	~4.5-5.5	~2.58 (q)	~1.20 (t)	~2.25
2-Ethyl-4-methylphenol	~6.7-7.0	~4.5-5.5	~2.57 (q)	~1.21 (t)	~2.24
4-Ethyl-2-methylphenol	~6.6-6.9	~4.5-5.5	~2.54 (q)	~1.18 (t)	~2.18
2,5-Dimethylphenol	~6.6-6.9	~4.5-5.5	-	-	~2.17, ~2.23

Note: Some values are based on predicted spectra where experimental data was unavailable. The chemical shifts for the hydroxyl (-OH) and aromatic (Ar-H) protons can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	C-O	C-Et	C-Me	Aromatic C
2-Ethyl-5-methylphenol	~152.0	~126.0, ~23.0, ~14.0	~21.0	~115.0, ~120.0, ~121.0, ~137.0
2-Ethyl-4-methylphenol	~151.8	~126.4, ~23.0, ~14.1	~20.5	~115.1, ~127.3, ~128.8, ~130.2
4-Ethyl-2-methylphenol	~152.9	~136.8, ~28.0, ~15.8	~15.9	~115.4, ~124.9, ~129.0
2,5-Dimethylphenol	~151.7	-	~15.7, ~21.1	~116.1, ~121.2, ~128.9, ~130.3, ~136.6

Table 3: Key IR Spectroscopic Data (Wavenumber, cm⁻¹)

Compound	O-H Stretch	C-H Stretch (Aromatic)	C-H Stretch (Aliphatic)	C=C Stretch (Aromatic)	C-O Stretch
2-Ethyl-5-methylphenol	~3300-3500 (broad)	~3000-3100	~2850-2970	~1500-1600	~1200-1260
2-Ethyl-4-methylphenol	~3300-3500 (broad)	~3000-3100	~2850-2970	~1500-1600	~1200-1260
4-Ethyl-2-methylphenol	~3300-3500 (broad)	~3000-3100	~2850-2970	~1500-1600	~1200-1260
2,5-Dimethylphenol	~3300-3500 (broad)	~3000-3100	~2850-2970	~1500-1600	~1200-1260

Table 4: Mass Spectrometry Data (m/z of Major Fragments)

Compound	Molecular Ion [M] ⁺	[M-CH ₃] ⁺	[M-C ₂ H ₅] ⁺	Other Key Fragments
2-Ethyl-5-methylphenol	136	121	107	91, 77
2-Ethyl-4-methylphenol	136	121	107	91, 77
4-Ethyl-2-methylphenol	136	121	107	91, 77
2,5-Dimethylphenol	122	107	-	91, 77

Table 5: UV-Vis Spectroscopic Data (λ_{max} in nm)

Compound	λmax 1	λmax 2	Solvent
2-Ethyl-5-methylphenol	~275	~220	Ethanol/Methanol
2-Ethyl-4-methylphenol	~278	~222	Ethanol/Methanol
4-Ethyl-2-methylphenol	~276	~221	Ethanol/Methanol
2,5-Dimethylphenol	~278	~223	Cyclohexane[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary based on the instrument and sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the phenol sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or Acetone-d_6) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).
- ^1H NMR Spectroscopy: Proton NMR spectra were acquired on a 300, 400, or 500 MHz spectrometer. Typical parameters included a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For each sample, 16 to 64 scans were accumulated.
- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer, typically with a proton-decoupling sequence. A 45° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds were used. Several thousand scans were typically required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

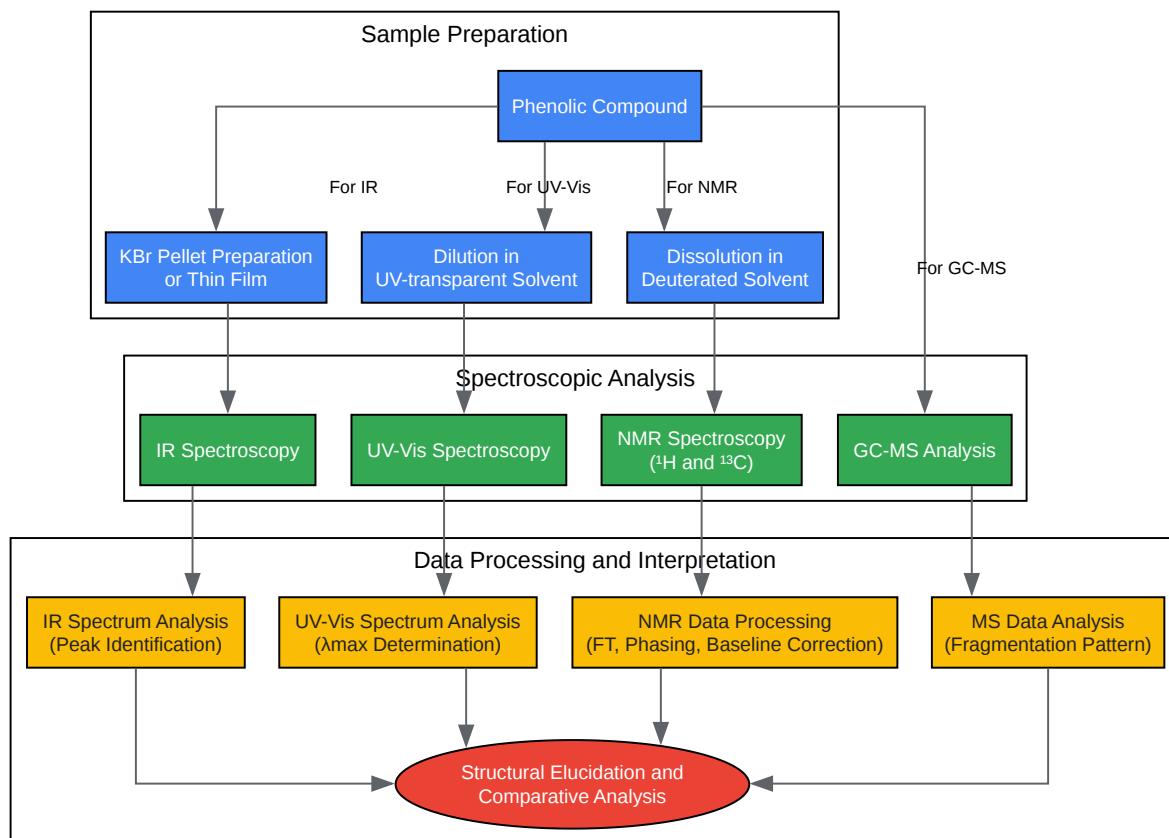
- Sample Preparation: For solid samples, a small amount of the compound was finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the

molten compound was prepared between two salt plates (e.g., NaCl or KBr). For liquid samples, a drop was placed between two salt plates.

- **Data Acquisition:** IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer. Spectra were typically collected over the range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . An average of 16 to 32 scans was taken to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

- **Sample Introduction:** Samples were introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation and analysis (GC-MS).
- **Gas Chromatography (GC):** A capillary column (e.g., HP-5MS or equivalent) was used for separation. The oven temperature was programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to elute the compounds.
- **Mass Spectrometry (MS):** Electron Ionization (EI) at 70 eV was used to fragment the molecules. The mass analyzer (e.g., a quadrupole) scanned a mass range of approximately 40-400 atomic mass units (amu).


Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** A dilute solution of the phenol sample was prepared in a UV-transparent solvent, such as ethanol, methanol, or cyclohexane. The concentration was adjusted to obtain an absorbance reading between 0.1 and 1.0.
- **Data Acquisition:** The UV-Vis spectrum was recorded using a dual-beam spectrophotometer, typically from 200 to 400 nm. The solvent was used as a reference in the blank cuvette.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of phenolic compounds.

Workflow for Spectroscopic Analysis of Phenolic Compounds

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of phenolic compounds.

Comparative Discussion

The spectroscopic data presented reveals distinct patterns that allow for the differentiation of **2-Ethyl-5-methylphenol** and its isomers.

- ^1H NMR: The aromatic region of the ^1H NMR spectrum is particularly informative. The substitution pattern on the benzene ring dictates the splitting patterns and chemical shifts of the aromatic protons. For example, 2,5-disubstituted phenols like **2-ethyl-5-methylphenol** will exhibit a different set of aromatic proton signals compared to the 2,4-disubstituted isomers. The chemical shifts of the ethyl and methyl protons are also subtly influenced by their position relative to the hydroxyl group and each other.
- ^{13}C NMR: The number and chemical shifts of the aromatic carbon signals in the ^{13}C NMR spectrum are characteristic of the substitution pattern. The carbon atom attached to the hydroxyl group (C-O) typically resonates at a downfield chemical shift. The positions of the ethyl and methyl substituents also lead to unique chemical shifts for the substituted and unsubstituted aromatic carbons.
- IR Spectroscopy: While the overall IR spectra of these isomers are similar, showing characteristic broad O-H stretching and C-O stretching bands, the "fingerprint" region (below 1500 cm^{-1}) can exhibit subtle differences in the C-H bending and other vibrational modes, which can be useful for differentiation.
- Mass Spectrometry: All three ethyl-methylphenol isomers exhibit a molecular ion peak at m/z 136. The primary fragmentation pattern involves the loss of a methyl group ($[\text{M}-15]^+$) to give a fragment at m/z 121, or the loss of an ethyl group ($[\text{M}-29]^+$) resulting in a fragment at m/z 107. 2,5-Dimethylphenol, with a molecular weight of 122, shows a prominent fragment at m/z 107, corresponding to the loss of a methyl group.
- UV-Vis Spectroscopy: The position of the absorption maxima (λ_{max}) in the UV-Vis spectra is influenced by the substitution on the phenol ring. While the differences are not as pronounced as in NMR, subtle shifts in λ_{max} can be observed and used as a supplementary characterization tool.^[1]

By carefully analyzing the combination of these spectroscopic techniques, researchers can confidently identify and differentiate between **2-Ethyl-5-methylphenol** and its various isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Dimethylphenol | C8H10O | CID 7267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 2-Ethyl-5-methylphenol and Its Isomeric Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664077#spectroscopic-comparison-of-2-ethyl-5-methylphenol-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com